1-{[(3-Methylphenyl)amino]carbonyl}proline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-5-10(8-9)14-13(18)15-7-3-6-11(15)12(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDWIEKTZDGAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 1 3 Methylphenyl Amino Carbonyl Proline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For proline-containing compounds, NMR is particularly valuable for analyzing the cis-trans isomerism of the amide bond and the puckering of the pyrrolidine (B122466) ring. nih.gov
The ¹H NMR spectrum of 1-{[(3-Methylphenyl)amino]carbonyl}proline is expected to show distinct signals for the protons of the proline ring and the 3-methylphenyl group. The presence of cis and trans isomers around the N-acyl bond would lead to two sets of resonances for the proline ring protons. researchgate.net The chemical shifts of the α-proton (Hα) and the β- and γ-protons of the proline ring are sensitive to the ring's conformation. copernicus.org
Similarly, the ¹³C NMR spectrum will display characteristic signals for the carbonyl carbons, the aromatic carbons of the 3-methylphenyl group, and the carbons of the proline ring. The chemical shifts of the proline Cβ and Cγ carbons are particularly indicative of the cis or trans conformation of the X-Pro amide bond. copernicus.orgmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Proline Hα | 4.0 - 4.5 |
| Proline Hβ, Hγ, Hδ | 1.8 - 3.8 |
| Methyl (Aromatic) | ~2.3 |
| Aromatic CH | 6.9 - 7.5 |
| NH | 8.0 - 9.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Proline Cα | 58 - 62 |
| Proline Cβ, Cγ, Cδ | 22 - 50 |
| Methyl (Aromatic) | ~21 |
| Aromatic C | 115 - 140 |
| Carbonyl (Urea) | 150 - 155 |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify the protons within the proline ring and the methylphenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the urea (B33335) linkage, for example, by observing a correlation between the NH proton and the proline Cα or the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the cis/trans conformation of the ureido bond by observing cross-peaks between the aromatic protons and specific protons on the proline ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be used to study the fragmentation pathways. Proline-containing peptides often show characteristic fragmentation patterns, with a high propensity for cleavage at the N-terminal side of the proline residue. nih.gov For the target molecule, characteristic fragmentation would likely involve the loss of the carboxyl group, cleavage of the urea bond, and fragmentation of the proline ring. The fragmentation of proline-containing heptapeptides has been shown to involve head-to-tail cyclization, leading to non-direct sequence ions. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| [C₇H₇NH]⁺ | Fragment corresponding to the 3-methylaniline moiety |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would yield precise information on bond lengths, bond angles, and torsion angles. nih.govnih.gov It would also reveal the conformation of the proline ring (envelope or twist) and the geometry of the urea linkage. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure. The zwitterionic form of L-proline, for instance, exhibits a layered packing stabilized by N—H⋯O hydrogen bonds. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sid.irjapsonline.com
For this compound, the FT-IR spectrum is expected to show:
A broad O-H stretching band for the carboxylic acid group.
N-H stretching vibrations for the urea linkage.
C-H stretching bands for the aromatic and aliphatic portions.
A strong C=O stretching band for the carboxylic acid.
A C=O stretching band for the urea carbonyl group (Amide I band).
N-H bending and C-N stretching vibrations (Amide II and III bands).
Characteristic bands for the substituted benzene (B151609) ring.
Table 4: Predicted Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |
| Amine N-H | Stretch | 3200-3400 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Carboxylic Acid C=O | Stretch | 1700-1725 |
| Urea C=O | Stretch (Amide I) | 1640-1680 |
| Amine N-H | Bend (Amide II) | 1510-1550 |
Chromatographic Methods for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be the primary method for determining the purity of the compound. Given that the starting proline is chiral, it is important to use a chiral stationary phase to separate the enantiomers if a racemic mixture of proline was used in the synthesis. impactfactor.orgnih.gov Derivatization with reagents like NBD-Cl can aid in the detection of proline isomers. researchgate.net
Gas Chromatography (GC): For GC analysis, the compound would likely need to be derivatized to increase its volatility, for example, by esterifying the carboxylic acid group. GC can be used for purity assessment and, with a chiral column, for enantiomeric separation. scilit.com
Reaction Chemistry and Mechanistic Studies of 1 3 Methylphenyl Amino Carbonyl Proline
General Reactivity Profile of the N-Carbonylproline Moiety
The N-carbonylproline moiety consists of a proline ring where the nitrogen atom is part of a urea (B33335) linkage. This structure influences the reactivity of both the proline ring and the carbonyl group. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its nucleophilicity and basicity compared to a simple proline amine. This delocalization also imparts a planar character to the N-CO bond.
Nucleophilic substitution reactions targeting the carbonyl carbon of the N-carbonylproline moiety are generally challenging. The carbonyl group is part of a urea, which is a type of amide. Amides are typically the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. This low reactivity is due to the nitrogen atom being a poor leaving group.
For a nucleophilic substitution to occur at the carbonyl carbon, the C-N bond to the proline nitrogen or the C-N bond to the methylphenylamino group would need to break. Both are highly unfavorable under normal conditions. The reaction would likely require harsh conditions or activation of the carbonyl group to proceed.
| Reaction Type | Reactivity of N-Carbonylproline Moiety | Rationale |
| Nucleophilic Acyl Substitution | Low | The nitrogen of the proline ring is a poor leaving group. The amide-like resonance stabilizes the carbonyl group, making it less electrophilic. |
| Alkylation/Acylation at Proline N | Unlikely | The nitrogen lone pair is delocalized into the carbonyl group, significantly reducing its nucleophilicity. |
The N-carbonylproline moiety has several sites susceptible to oxidation and reduction.
Oxidation: The proline ring is susceptible to oxidation, particularly at the C5 position (alpha to the nitrogen). Homogeneous copper-catalyzed Shono-type oxidations can functionalize this position in proline derivatives, leading to the formation of aminal intermediates. nih.govresearchgate.net These intermediates can then react with various nucleophiles in a one-pot procedure. nih.gov Studies on the oxidation of N-acylated proline residues by nitrate (B79036) radicals (NO3•) have shown that the reaction proceeds rapidly, primarily through an oxidative electron transfer at the nitrogen atom. rsc.org The rate of this oxidation can be influenced by neighboring peptide bonds, which can reduce the electron density at the tertiary amide. rsc.org Furthermore, HO• radicals can initiate oxidation of proline, with the main reactive sites being the β- and γ-carbons of the ring. royalsocietypublishing.orgnih.gov
Reduction: The reduction of the carbonyl group within the urea linkage is possible but typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would convert the carbonyl group into a methylene (B1212753) group (-CH₂-), linking the proline nitrogen directly to the methylphenylamino moiety. The carboxylic acid group on the proline ring can also be reduced to a primary alcohol using reagents like borane (B79455) (BH₃) or LiAlH₄. The choice of reducing agent would determine the selectivity of the reduction.
| Process | Potential Outcome for N-Carbonylproline Moiety | Relevant Reagents/Conditions |
| Oxidation | Functionalization at the C5 position of the proline ring. | Copper-catalyzed Shono-type oxidation nih.govresearchgate.net |
| Oxidative electron transfer at the nitrogen. | Nitrate radicals (NO3•) rsc.org | |
| Hydrogen atom transfer from β- and γ-carbons. | Hydroxyl radicals (HO•) royalsocietypublishing.orgnih.gov | |
| Reduction | Reduction of the carboxylic acid to an alcohol. | Borane (BH₃), LiAlH₄ |
| Reduction of the urea carbonyl to a methylene group. | Lithium aluminum hydride (LiAlH₄) |
Role of Proline-Based Catalysts in Organic Transformations
Proline and its derivatives are renowned as powerful organocatalysts in a wide array of organic transformations. wikipedia.org The catalytic activity stems from proline's unique structure, which combines a secondary amine and a carboxylic acid, allowing it to act as a bifunctional catalyst. libretexts.org Although 1-{[(3-Methylphenyl)amino]carbonyl}proline itself is not a typical catalyst due to the modified nitrogen, the principles of proline catalysis are central to understanding the potential applications of related structures.
Proline catalysis primarily operates through two main mechanistic pathways: enamine and iminium ion catalysis.
Enamine Catalysis: Proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The chirality of the proline catalyst directs this attack, leading to the formation of a chiral product. This pathway is central to reactions like aldol (B89426), Mannich, and Michael additions. libretexts.org
Iminium Ion Catalysis: Proline reacts with α,β-unsaturated carbonyl compounds to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. This mechanism is common in conjugate addition reactions.
The formation of these intermediates is a key step that allows proline to facilitate a variety of chemical transformations with high efficiency and selectivity. libretexts.org
The chirality of L-proline (or D-proline) is fundamental to its ability to induce asymmetry in reactions. During the catalytic cycle, the rigid five-membered ring of proline creates a well-defined chiral environment around the reactive intermediates (enamine or iminium ion). This steric and electronic control dictates the facial selectivity of the subsequent bond-forming step, resulting in a high degree of enantioselectivity in the final product. For instance, in proline-catalyzed aldol reactions, the transition state is often depicted as a chair-like conformation that minimizes steric interactions, thereby favoring the formation of one enantiomer over the other.
Proline-based catalysts excel in promoting stereoselective carbon-carbon bond formation, a cornerstone of modern organic synthesis.
Aldol Reaction: Proline catalyzes the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantiomeric excess. libretexts.org
Mannich Reaction: The proline-catalyzed Mannich reaction allows for the asymmetric synthesis of β-amino carbonyl compounds. The reaction involves the formation of an enamine from a ketone or aldehyde, which then attacks an imine. libretexts.org
Michael Addition: Proline and its derivatives can catalyze the conjugate addition of nucleophiles (like ketones or aldehydes via an enamine intermediate) to α,β-unsaturated carbonyl compounds, creating chiral products.
The ability to control the formation of multiple stereocenters in a single step makes proline catalysis a highly valuable tool in the synthesis of complex molecules.
| Catalytic Reaction | Key Intermediate | Typical Product | Stereochemical Control |
| Aldol Reaction | Enamine | β-Hydroxy carbonyl | High enantioselectivity |
| Mannich Reaction | Enamine | β-Amino carbonyl | High diastereo- and enantioselectivity libretexts.org |
| Michael Addition | Enamine | 1,5-Dicarbonyl compound | Good to excellent enantioselectivity |
Mechanistic Elucidation via Spectroscopic and Computational Approaches
A thorough review of existing literature reveals a notable absence of specific studies dedicated to the mechanistic elucidation of reactions involving this compound through spectroscopic and computational approaches. While the fundamental principles of proline catalysis and the methodologies for its study are well-established, their direct application to this particular derivative is not documented.
In a hypothetical study, one might expect the use of the following techniques:
NMR Spectroscopy: To monitor the reaction progress in real-time, identify key intermediates by their characteristic chemical shifts and coupling constants, and to determine the stereochemistry of the products.
IR Spectroscopy: To track the transformation of functional groups, such as the disappearance of reactant carbonyl stretches and the appearance of new bands corresponding to product functionalities.
Mass Spectrometry: To detect and characterize intermediates and products, and to confirm their molecular weights.
Computational Modeling (DFT): To map the potential energy surface of a reaction, locate transition states, and calculate energy barriers, thereby providing a theoretical framework for the observed reactivity and selectivity.
Without specific research data, any detailed discussion would be speculative. The scientific community would benefit from dedicated studies in this area to expand the understanding of substituted proline derivatives.
Computational and Theoretical Investigations on 1 3 Methylphenyl Amino Carbonyl Proline
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
No specific Density Functional Theory (DFT) or other quantum chemical studies on 1-{[(3-Methylphenyl)amino]carbonyl}proline have been identified. Such studies would be necessary to determine its electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential, and various reactivity descriptors.
Conformational Analysis and Energy Landscapes
There is no available research detailing the conformational analysis or potential energy landscapes for this compound. This analysis would typically involve scanning key dihedral angles to identify low-energy conformers and the barriers to their interconversion.
Reaction Mechanism Prediction and Transition State Analysis
No studies predicting reaction mechanisms or analyzing transition states involving this compound were found. This type of investigation is crucial for understanding its chemical reactivity and potential metabolic pathways.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling or molecular dynamics (MD) simulation studies for this compound are not present in the current body of scientific literature.
Ligand-Target Interaction Prediction
Without dedicated molecular docking or simulation studies, it is not possible to report on the predicted interactions of this compound with any specific biological targets.
Conformational Behavior in Different Environments
Information regarding the conformational behavior of this compound in various environments, such as in different solvents or within a biological membrane, is unavailable as no specific MD simulations have been published.
Structure-Activity Relationship (SAR) Studies through In Silico Methods
No in silico Structure-Activity Relationship (SAR) studies that specifically include this compound were found. Such studies are essential for rational drug design and would involve comparing the computed properties and predicted activities of a series of related analogs.
Applications of 1 3 Methylphenyl Amino Carbonyl Proline and Analogues in Chemical Science and Preclinical Research
Role as Synthetic Building Blocks and Scaffolds
Proline and its analogues are widely recognized for their utility as fundamental building blocks in organic synthesis. Their rigid pyrrolidine (B122466) ring and chiral nature make them valuable starting materials for the construction of complex molecular architectures.
Construction of Complex Organic Molecules
While proline itself is a cornerstone in the synthesis of natural products and pharmaceuticals, no specific examples detailing the use of 1-{[(3-Methylphenyl)amino]carbonyl}proline as a key intermediate or scaffold in the construction of complex organic molecules have been identified in the current body of scientific literature.
Design of Peptidomimetics and Constrained Peptide Analogues
The unique conformational constraints imposed by the proline ring are often exploited in the design of peptidomimetics to mimic or block biological interactions. The N-acylation of proline is a common strategy to create diverse analogues. However, specific studies focusing on the incorporation of the 1-{[(3-Methylphenyl)amino]carbonyl} moiety into proline for the purpose of designing peptidomimetics or constrained peptide analogues are not presently available.
Advanced Organocatalysis and Chiral Auxiliary Applications
Proline and its derivatives are celebrated for their role in organocatalysis, where they can act as efficient and stereoselective catalysts for a variety of chemical reactions. They are also employed as chiral auxiliaries to control the stereochemical outcome of synthetic transformations.
Enantioselective Transformations
L-proline is a well-established catalyst for numerous enantioselective reactions, including aldol (B89426) and Mannich reactions. The modification of the proline core can significantly influence the catalyst's activity and selectivity. At present, there is no published research that specifically investigates or reports the use of this compound as a catalyst or precatalyst in enantioselective transformations.
Catalyst Design and Optimization
The design of novel organocatalysts often involves the strategic modification of known catalytic scaffolds like proline to enhance their performance. This can include altering steric and electronic properties. Research detailing the design, synthesis, and optimization of catalysts based on the this compound framework for specific asymmetric reactions has not been found.
Biochemical Tool and Probe Development
Proline analogues are sometimes functionalized to create biochemical tools and probes for studying biological systems. These tools can be used to investigate enzyme mechanisms, protein-protein interactions, and other cellular processes. A review of the available literature did not yield any instances of this compound being developed or utilized as a biochemical tool or probe.
Investigation of Interactions with Molecular Targets and Pathways
While direct studies on the molecular targets of this compound are not extensively documented, the broader class of N-acylproline derivatives and proline analogues has been instrumental in probing interactions with a variety of biological macromolecules. The proline scaffold serves as a versatile platform for designing molecules that can selectively interact with enzymes and receptors.
Proline-based compounds have been crucial in understanding the binding requirements of enzymes such as angiotensin-converting enzyme (ACE). The pyrrolidine ring of proline is a key component of many ACE inhibitors, where it interacts with the enzyme's active site. nih.gov Similarly, proline analogues are synthesized to investigate their interactions with receptors like nicotinic acetylcholine (B1216132) and γ-aminobutyric acid (GABA) G protein-coupled receptors, both of which are implicated in pain pathways. researchgate.net
Furthermore, N-acyl amino acids, a class to which this compound belongs, have been identified as endogenous signaling molecules that can interact with cannabinoid receptors (CB1 and CB2). mdpi.com The nature of the acyl chain and the amino acid residue influences the affinity and efficacy of these interactions. This suggests that this compound could potentially interact with cannabinoid receptors or other related pathways, a hypothesis that warrants further investigation.
Table 1: Potential Molecular Targets for Proline Analogues
| Target Class | Specific Examples | Potential Interaction |
| Enzymes | Angiotensin-Converting Enzyme (ACE) | Inhibition of catalytic activity |
| Receptors | Nicotinic Acetylcholine Receptors, GABA Receptors, Cannabinoid Receptors | Agonism or antagonism |
| Ion Channels | - | Modulation of ion flow |
Modulation of Protein Folding and Stability
The incorporation of proline and its analogues into peptide chains has a profound impact on protein folding and stability. The unique cyclic structure of proline restricts the conformational freedom of the polypeptide backbone, specifically the phi (φ) dihedral angle. nih.gov This rigidity can induce turns and kinks in the protein structure, acting as a "helix breaker" in alpha-helices and beta-sheets. sigmaaldrich.com
A critical aspect of proline's influence on protein folding is the cis-trans isomerization of the peptide bond preceding the proline residue (the Xaa-Pro bond). Unlike most other peptide bonds, which strongly favor the trans conformation, the Xaa-Pro bond has a relatively low energy barrier to isomerization, allowing for a significant population of the cis isomer. sigmaaldrich.com This isomerization can be a rate-limiting step in the protein folding process. researchgate.net N-acylproline derivatives, including this compound, can be used as model systems to study the kinetics and thermodynamics of this isomerization and its effect on the folding of larger peptides and proteins.
By modifying the substituents on the proline ring or the N-acyl group, researchers can tune the cis-trans equilibrium and the rate of isomerization, thereby modulating the folding pathway and the stability of the final protein structure. sigmaaldrich.com This makes these compounds valuable tools in protein engineering and for understanding the principles of protein structure and function.
Exploration of Biological Activities in In Vitro or Non-Human Model Systems
A wide range of biological activities has been reported for proline analogues and N-acyl amino acids in various preclinical models. These activities are diverse and depend heavily on the specific chemical structure of the compound.
For instance, N-acyl derivatives of anabasine (B190304) and cytisine (B100878) containing an adamantane (B196018) fragment have demonstrated antiviral activity against influenza viruses. mdpi.com The adamantane group, a bulky and lipophilic moiety, shares some structural similarities with the methylphenyl group of this compound, suggesting that the latter might also possess antiviral properties. Additionally, certain adamantane derivatives have shown antimicrobial activity against various bacterial strains. researchgate.net
N-acyl amino acids have also been investigated for other biological effects. For example, N-acyl O-indolylalkyl ethanolamines have been shown to act as plant-growth regulators. nih.gov The analgesic activity has also been observed for some anabasine derivatives, indicating potential applications in pain management. mdpi.com These findings highlight the broad therapeutic potential of this class of compounds and suggest that this compound could be a candidate for screening in various biological assays.
Table 2: Reported Biological Activities of Proline Analogues and N-Acyl Amino Acids
| Compound Class | Biological Activity | Model System |
| Adamantane-containing N-acyl derivatives | Antiviral (Influenza) | In vitro |
| Adamantane derivatives | Antimicrobial | In vitro (bacterial cultures) |
| N-acyl anabasine derivatives | Analgesic | In vivo (animal models) |
| N-acyl O-indolylalkyl ethanolamines | Plant-growth regulation | Plant assays |
Concept of Prodrug Design Utilizing Amino Acid Moieties
The use of amino acids as promoieties in prodrug design is a well-established strategy to improve the pharmaceutical properties of parent drug molecules. Amino acids are generally biocompatible and can be targeted by specific transporters in the body, which can enhance drug absorption and distribution.
Proline and its derivatives are attractive candidates for prodrug design. The pyrrolidine ring can be modified to attach a drug molecule, and the resulting prodrug may exhibit improved solubility, stability, and permeability. nih.gov For example, pyrrolines have been investigated as prodrugs of gamma-aminobutyric acid (GABA) analogues, designed to penetrate the blood-brain barrier and then release the active GABA analogue in the central nervous system. nih.gov
In the context of this compound, the proline moiety could serve as a carrier for a pharmacologically active substance. The linkage between the proline and the active drug would be designed to be cleaved by specific enzymes in the target tissue, leading to the localized release of the therapeutic agent. This approach can reduce systemic toxicity and improve the therapeutic index of the parent drug.
Applications in Materials Science
The unique structural and chemical properties of proline and its derivatives also lend themselves to applications in materials science. Proline's rigid structure can be exploited to create well-defined polymer architectures. Proline-based compounds are utilized in the development of biodegradable polymers and other synthetic materials where specific mechanical and chemical properties are desired.
Furthermore, proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. longdom.org They can catalyze a variety of chemical reactions with high enantioselectivity, which is crucial for the production of chiral molecules, including many pharmaceuticals. The catalytic activity of proline stems from its ability to form key intermediates, such as enamines and iminium ions. longdom.org The N-acyl group in this compound could influence its catalytic activity and selectivity, potentially leading to new applications in green chemistry and sustainable synthesis. Proline-catalyzed reactions are also employed in the design and synthesis of novel materials with specific optical and electronic properties. longdom.org
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
Research into proline derivatives has spanned various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, proline derivatives have been explored for their potential as antimicrobial agents, nootropic drugs, and modulators of protein-protein interactions. google.comnih.gov The synthesis of functionally and structurally diverse peptides is often achieved through the modification of proline residues. nih.gov Furthermore, proline and its derivatives play multifaceted roles in cell biology, influencing processes such as collagen synthesis, cellular stress response, and cell proliferation. frontiersin.org
Identification of Knowledge Gaps and Future Research Avenues
The most significant knowledge gap is the absence of direct experimental data on the synthesis, chemical properties, and biological activity of 1-{[(3-Methylphenyl)amino]carbonyl}proline. While general synthetic routes for N-acylproline derivatives can be postulated, the specific reaction conditions, yield, and purification methods for this particular compound have not been documented.
Future research should initially focus on the following avenues:
Chemical Synthesis and Characterization: The development of a robust and efficient synthetic protocol for this compound is the primary step. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
Physicochemical Properties: A detailed investigation of its physicochemical properties, including solubility, lipophilicity (logP), and pKa, is essential for predicting its behavior in biological systems.
Biological Screening: A broad-based biological screening of the compound against various targets would be crucial to identify any potential therapeutic activities. This could include assays for antimicrobial, anticancer, and enzyme inhibitory activities.
Structural Biology: Should the compound exhibit significant biological activity, co-crystallization studies with its biological target would provide valuable insights into its mechanism of action at the molecular level.
Potential for Development of Novel Chemical Entities Based on the this compound Scaffold
The this compound scaffold holds considerable promise for the development of novel chemical entities with diverse therapeutic applications. The proline ring provides a conformationally constrained backbone, which can be advantageous for designing molecules with high affinity and selectivity for their biological targets.
The 3-methylphenylamino group offers several opportunities for structural modification to explore structure-activity relationships (SAR). For instance, the methyl group's position and nature on the phenyl ring can be altered, or the phenyl ring itself can be substituted with other functional groups to modulate the compound's electronic and steric properties. These modifications could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles.
Furthermore, the carboxylic acid group of the proline moiety can be derivatized to produce esters, amides, or other functional groups, potentially leading to the development of prodrugs or compounds with altered biological activities. The inherent chirality of the proline scaffold also allows for the synthesis of stereoisomers, which may exhibit different biological activities and provide a deeper understanding of the target's stereochemical requirements for binding. The development of derivatives based on this scaffold could lead to new therapeutic agents for a range of diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
